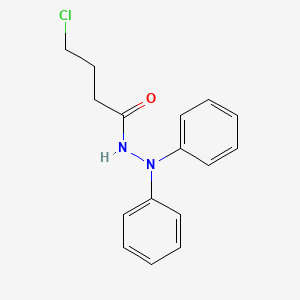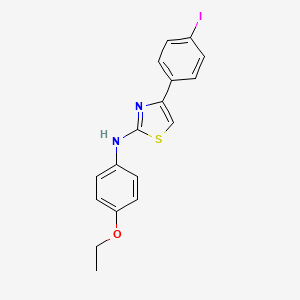![molecular formula C24H15Cl2NO2 B11553264 [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B11553264.png)
[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate is a complex organic compound that features a naphthalene ring system substituted with a chlorophenyl group and an iminomethyl group, along with a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate typically involves a multi-step process:
Formation of the Iminomethyl Intermediate: This step involves the condensation of 4-chlorobenzaldehyde with 2-aminonaphthalene to form the iminomethyl intermediate.
Esterification: The intermediate is then reacted with 4-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to form the final ester product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction of the iminomethyl group can yield the corresponding amine.
Substitution: The chlorophenyl and chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Biological Probes: Used in research to study biological pathways and interactions.
Industry:
Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Organic Electronics:
Mechanism of Action
The mechanism of action of [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The iminomethyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different structural features.
4-Phenoxyaniline compound with tetrachlorostannane: Another compound with aromatic rings and chlorine substituents.
2-Amino-5-methoxy-pyrimidin-4-ol compound with sulfuric acid: A compound with aromatic rings and nitrogen-containing functional groups.
Uniqueness:
Structural Complexity: The combination of naphthalene, chlorophenyl, iminomethyl, and chlorobenzoate groups makes [1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate unique.
Properties
Molecular Formula |
C24H15Cl2NO2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H15Cl2NO2/c25-18-8-5-17(6-9-18)24(28)29-23-14-7-16-3-1-2-4-21(16)22(23)15-27-20-12-10-19(26)11-13-20/h1-15H |
InChI Key |
AAMHTGCWWBGCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11553185.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11553187.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11553202.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11553203.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11553206.png)
![bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11553212.png)
![1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea](/img/structure/B11553220.png)
![2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11553221.png)
![2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11553245.png)
![(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11553249.png)

![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11553267.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553272.png)
